molecular formula C11H10N2O2 B13675909 3-Amino-5-methylquinoline-2-carboxylic acid

3-Amino-5-methylquinoline-2-carboxylic acid

Cat. No.: B13675909
M. Wt: 202.21 g/mol
InChI Key: MOBLFRGGJZPGID-UHFFFAOYSA-N
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Description

3-Amino-5-methylquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acid functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in these processes are selected to minimize waste and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro-quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

3-Amino-5-methylquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminoquinoline-2-carboxylic acid
  • 5-Methylquinoline-2-carboxylic acid
  • 2-Amino-5-methylquinoline

Uniqueness

3-Amino-5-methylquinoline-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the quinoline ring, which allows for diverse chemical modifications and biological activities

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-5-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-3-2-4-9-7(6)5-8(12)10(13-9)11(14)15/h2-5H,12H2,1H3,(H,14,15)

InChI Key

MOBLFRGGJZPGID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=CC=C1)C(=O)O)N

Origin of Product

United States

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